3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-YL)propan-1-OL
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Overview
Description
3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-YL)propan-1-OL is a chemical compound that belongs to the class of naphthyridines Naphthyridines are heterocyclic compounds containing a pyridine ring fused to another aromatic ring This specific compound is characterized by the presence of a tetrahydro-naphthyridine moiety attached to a propanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-YL)propan-1-OL typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dibromopyridine and acetylenic alcohols.
Sonogashira Reactions: The starting materials undergo double Sonogashira reactions to form intermediate compounds.
Chichibabin Cyclization: The intermediates are then subjected to Chichibabin cyclization to form the desired naphthyridine structure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-YL)propan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The naphthyridine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields ketones or aldehydes, while substitution reactions can introduce various functional groups onto the naphthyridine ring .
Scientific Research Applications
3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-YL)propan-1-OL has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-YL)propan-1-OL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propan-1-amine: This compound has a similar naphthyridine structure but with an amine group instead of a hydroxyl group.
(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)methanamine: Another similar compound with a methanamine group.
Uniqueness
3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-YL)propan-1-OL is unique due to its specific combination of a tetrahydro-naphthyridine moiety and a propanol group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C11H16N2O |
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Molecular Weight |
192.26 g/mol |
IUPAC Name |
3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propan-1-ol |
InChI |
InChI=1S/C11H16N2O/c14-8-2-4-10-6-5-9-3-1-7-12-11(9)13-10/h5-6,14H,1-4,7-8H2,(H,12,13) |
InChI Key |
ANVMHCHTFZXENE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(NC1)N=C(C=C2)CCCO |
Origin of Product |
United States |
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